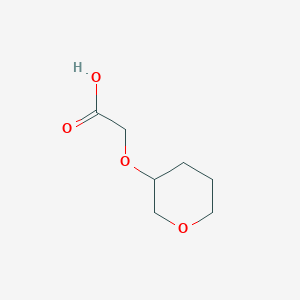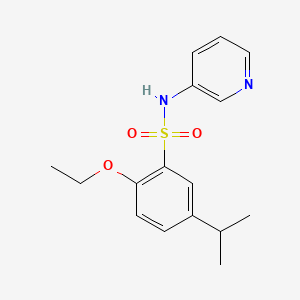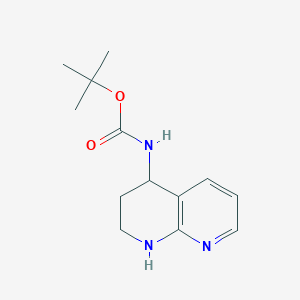
1-(5-Fluoro-6-methylpyrimidin-4-yl)-2,3-dihydroindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoro-6-methylpyrimidin-4-yl)-2,3-dihydroindole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 1-(5-Fluoro-6-methylpyrimidin-4-yl)-2,3-dihydroindole is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. The compound has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to induce cell cycle arrest, DNA damage, and oxidative stress in cancer cells. In addition, the compound has also been shown to modulate the expression of certain genes involved in cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-Fluoro-6-methylpyrimidin-4-yl)-2,3-dihydroindole has several advantages for lab experiments. The compound is easy to synthesize and is relatively stable under standard laboratory conditions. In addition, the compound exhibits potent anticancer activity, making it a valuable tool for studying cancer biology. However, the compound also has some limitations. For example, the compound has low solubility in aqueous solutions, which can limit its use in certain assays.
Direcciones Futuras
There are several future directions for the study of 1-(5-Fluoro-6-methylpyrimidin-4-yl)-2,3-dihydroindole. One area of research is the development of more potent analogs of the compound. Another area of research is the investigation of the compound's mechanism of action and its interactions with other molecules in the cell. Finally, the compound's potential applications in the treatment of other diseases, such as fungal and bacterial infections, should also be explored.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in the field of medicine. The compound exhibits potent anticancer, antifungal, and antibacterial activity, making it a valuable tool for studying cancer biology and other diseases. Further research is needed to fully understand the compound's mechanism of action and its potential applications in the treatment of other diseases.
Métodos De Síntesis
The synthesis of 1-(5-Fluoro-6-methylpyrimidin-4-yl)-2,3-dihydroindole involves the condensation of 5-fluoro-6-methylpyrimidine-4-carbaldehyde with indole in the presence of a suitable catalyst. The reaction is carried out under mild conditions and yields the desired product in good yield.
Aplicaciones Científicas De Investigación
1-(5-Fluoro-6-methylpyrimidin-4-yl)-2,3-dihydroindole has been extensively studied for its potential applications in the field of medicine. The compound has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, the compound has also been shown to exhibit antifungal and antibacterial activity.
Propiedades
IUPAC Name |
1-(5-fluoro-6-methylpyrimidin-4-yl)-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3/c1-9-12(14)13(16-8-15-9)17-7-6-10-4-2-3-5-11(10)17/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBRZCSOZQSFFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCC3=CC=CC=C32)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(2R)-1-[[6-(4,6-Dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]-N-methylquinoline-4-carboxamide](/img/structure/B2535128.png)

![{[(3-Methylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B2535130.png)

![2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2535133.png)
![Ethyl 6-chloro-1H-pyrrolo[3,2-C]pyridine-3-carboxylate](/img/structure/B2535134.png)



![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,6-dimethylphenyl)butanamide](/img/structure/B2535143.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2535149.png)
![N-(4-ethoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2535150.png)
